molecular formula C8H5NO2 B3051287 5-Cyanotropolone CAS No. 3266-92-0

5-Cyanotropolone

Cat. No.: B3051287
CAS No.: 3266-92-0
M. Wt: 147.13 g/mol
InChI Key: FUKXHWQWIFJSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanotropolone is a derivative of tropolone, a non-benzenoid aromatic compound. It is characterized by the presence of a cyano group (-CN) at the fifth position of the tropolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanotropolone typically involves the introduction of a cyano group into the tropolone ring. One common method is the reaction of tropolone with cyanogen bromide (BrCN) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction with cyanogen bromide and the use of efficient purification techniques are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanotropolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyanotropolone has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 5-Cyanotropolone involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and binding affinity. In biological systems, it can inhibit enzymes by forming stable complexes with metal ions at the active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-1-3-7(10)8(11)4-2-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXHWQWIFJSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343506
Record name 5-Cyanotropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3266-92-0
Record name 5-Cyanotropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanotropolone
Reactant of Route 2
Reactant of Route 2
5-Cyanotropolone
Reactant of Route 3
Reactant of Route 3
5-Cyanotropolone
Reactant of Route 4
Reactant of Route 4
5-Cyanotropolone
Reactant of Route 5
5-Cyanotropolone
Reactant of Route 6
Reactant of Route 6
5-Cyanotropolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.